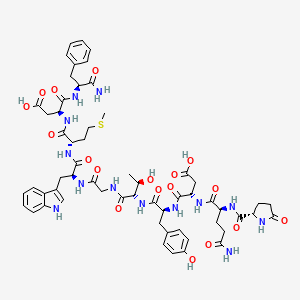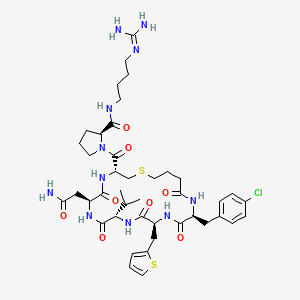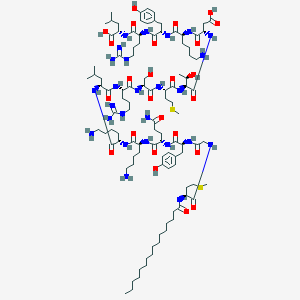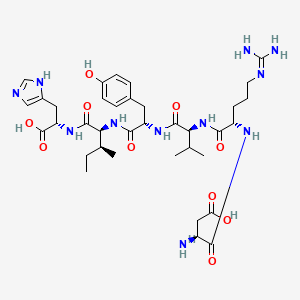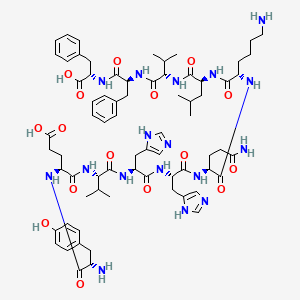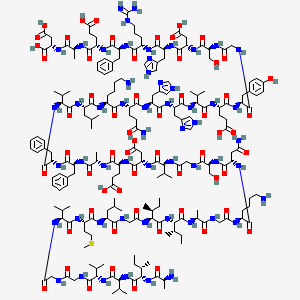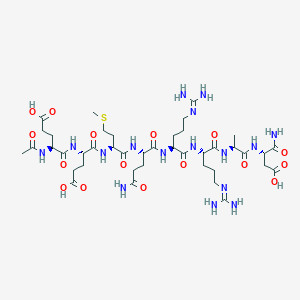
Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2
Vue d'ensemble
Description
The peptide sequence “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is also known as Acetyl Octapeptide-3 . It is an anti-wrinkle peptide that can reduce wrinkles . It is used to eliminate fine lines caused by facial muscle contractions and has anti-aging effects .
Synthesis Analysis
The peptide is synthesized as a bio-safe cosmetic alternative to the botulinum toxin . The method of choice in bioactive peptide analysis is reversed-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS) .Molecular Structure Analysis
The molecular formula of this peptide is C41H70N16O16S, and its molecular weight is 1075.16 .Chemical Reactions Analysis
The peptide forms 1:1 complexes with copper (II) ions. The complexation reactions are entropy-driven processes .Physical And Chemical Properties Analysis
The peptide is stable under normal temperatures and pressures. It should be stored at temperatures between -2 and 8 degrees Celsius .Applications De Recherche Scientifique
Anti-Âge et Réduction des Rides
SNAP-8 est un peptide anti-âge plus efficace que l'acétyl hexapeptide-3 {svg_1}. Il est plus stable que la toxine botulique et soulage efficacement les rides du visage {svg_2}. Des études précliniques ont montré que SNAP-8 réduisait l'apparence des rides et améliorait l'élasticité de la peau {svg_3}. Il fonctionne potentiellement en inhibant la contraction des muscles du visage {svg_4}.
Applications Cosmétiques
Des produits contenant SNAP-8, tels que des patchs, sont en cours de production {svg_5}. Ces produits sont utilisés pour la délivrance cutanée, car les composés polymères comme les peptides ne peuvent pas traverser la couche cornée et l'absorption cutanée est également difficile {svg_6}.
Alternative à la Toxine Botulique
SNAP-8 est plus stable que la toxine botulique (BOTOX®), qui a été proposé comme un matériau cosmétique fonctionnel pouvant remplacer BOTOX® {svg_7}. SNAP-8 et la toxine botulique ciblent tous les deux le SNAP-25. BOTOX® décompose le SNAP-25 et provoque une paralysie musculaire, tandis que SNAP-8 capture le SNAP-25 et provoque une relaxation musculaire {svg_8}.
Contrôle de la Qualité dans les Domaines Cosmétiques
La méthode de quantification de SNAP-8 peut être utile pour le contrôle de la qualité dans les domaines cosmétiques {svg_9}. Cette méthode a été appliquée avec succès à un patch de microneedles biodégradable chargé de SNAP-8 {svg_10}.
Complément Nootropique
SNAP-8 a également été commercialisé comme un complément nootropique, affirmant qu'il peut améliorer les fonctions cognitives et la mémoire {svg_11}. Cependant, les preuves à l'appui de ces affirmations sont limitées, et des recherches supplémentaires sont nécessaires {svg_12}.
Outil de Recherche
SNAP-8 est un peptide synthétique composé de huit acides aminés {svg_13}. Il est structurellement similaire au peptide naturel Acétyl Octapeptide-3, que l'on trouve dans le venin du cône {svg_14}. Cela en fait un outil précieux dans la recherche, en particulier dans l'étude des peptides et de leurs effets.
Mécanisme D'action
Target of Action
The primary target of Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2, also known as SNAP-8, is the SNARE complex, specifically the SNAP-25 protein . The SNARE complex is involved in muscle stimulation . SNAP-25 is a component of this complex and plays a crucial role in the release of neurotransmitters that cause muscle contraction .
Mode of Action
SNAP-8 works by modulating the formation of the SNARE complex . It mimics the N-terminal end of SNAP-25 and competes with SNAP-25 for a position in the SNARE complex . This competition disrupts the formation of the SNARE complex, thereby reducing its stability . As a result, the release of neurotransmitters from vesicles is prevented, leading to a decrease in muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by SNAP-8 is the neurotransmitter release pathway. By destabilizing the SNARE complex, SNAP-8 prevents the efficient release of neurotransmitters . This disruption affects the vesicle fusion process, which is the mechanism by which vesicles merge with the cell membrane and release their contents .
Pharmacokinetics
It is known that snap-8 is typically applied topically to the skin as a cream or serum
Result of Action
The primary molecular effect of SNAP-8’s action is the reduction of muscle contraction, which leads to a decrease in the formation of facial lines and wrinkles . On a cellular level, SNAP-8’s action results in the destabilization of the SNARE complex and a decrease in the release of neurotransmitters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SNAP-8. For instance, the formulation of the cosmetic product containing SNAP-8 can impact its stability and effectiveness . Additionally, individual factors such as skin type and condition may also influence the efficacy of SNAP-8
Orientations Futures
Propriétés
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACPCJUCHVVGP-FNRPHRCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70N16O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



